molecular formula C18H18N4O3 B7685685 N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

カタログ番号 B7685685
分子量: 338.4 g/mol
InChIキー: ORKDWKDOMIEGAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as INT-777, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.

作用機序

The mechanism of action of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the activation of FXR, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline acts as an agonist of FXR, binding to and activating the receptor, leading to the transcription of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity, decreased hepatic steatosis, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several biochemical and physiological effects on metabolic disorders. N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to improve glucose tolerance, decrease insulin resistance, and reduce hepatic steatosis in animal models of type 2 diabetes and NAFLD. Additionally, N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to decrease inflammation and improve liver function in animal models of NAFLD.

実験室実験の利点と制限

One advantage of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its specificity for FXR, which allows for targeted activation of the receptor without affecting other nuclear receptors. Additionally, N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown promising results in animal models of metabolic disorders, making it a potential therapeutic option for these diseases. However, limitations for lab experiments include the need for further studies to determine the optimal dosage and potential side effects of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.

将来の方向性

For N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline research include exploring its potential therapeutic applications in other metabolic disorders such as obesity and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in humans. Furthermore, the development of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline analogs may provide additional therapeutic options for metabolic disorders.

合成法

The synthesis of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of 3-(m-tolyl)-1,2,4-oxadiazol-5-amine with 4-chloro-2-nitroaniline in the presence of a base to form N-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-4-chloro-2-nitroaniline. This intermediate compound is then reduced with sodium dithionite in the presence of a catalyst to form N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.

科学的研究の応用

N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been primarily studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Studies have shown that N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline can activate the farnesoid X receptor (FXR), which plays a crucial role in regulating glucose and lipid metabolism in the liver and intestine. Activation of FXR by N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to improve insulin sensitivity, reduce hepatic steatosis, and decrease inflammation in animal models of metabolic disorders.

特性

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(2)19-15-8-7-14(10-16(15)22(23)24)18-20-17(21-25-18)13-6-4-5-12(3)9-13/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKDWKDOMIEGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。